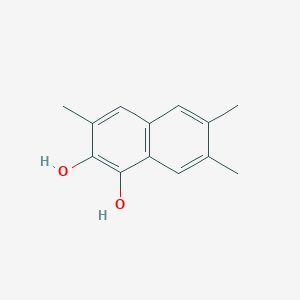
3,6,7-Trimethylnaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Trimethylnaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of three methyl groups attached to the naphthalene ring at positions 3, 6, and 7, and two hydroxyl groups at positions 1 and 2. The molecular formula of this compound is C13H14O2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trimethylnaphthalene-1,2-diol typically involves the methylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of aluminum chloride as a catalyst to introduce the methyl groups. Subsequent hydroxylation can be achieved using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the final product is achieved through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,6,7-Trimethylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
3,6,7-Trimethylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6,7-Trimethylnaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6,7-Trimethylnaphthalene: Lacks the hydroxyl groups, making it less reactive in redox reactions.
2,3,5-Trimethylnaphthalene: Different methyl group positions, leading to variations in chemical reactivity and biological activity.
Uniqueness
3,6,7-Trimethylnaphthalene-1,2-diol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. The specific arrangement of these functional groups allows for unique interactions in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3,6,7-trimethylnaphthalene-1,2-diol |
InChI |
InChI=1S/C13H14O2/c1-7-4-10-5-9(3)12(14)13(15)11(10)6-8(7)2/h4-6,14-15H,1-3H3 |
Clé InChI |
HIMDDYKQXMIUQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C(=C(C(=C2)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


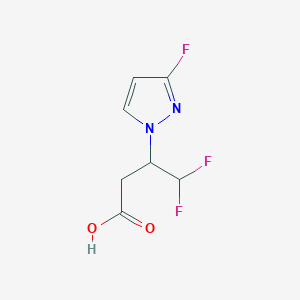
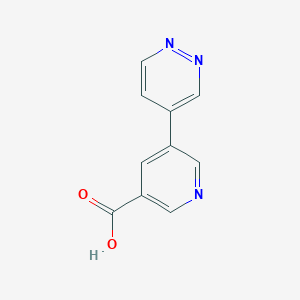



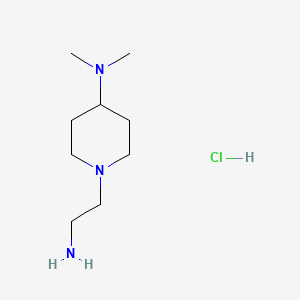
![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
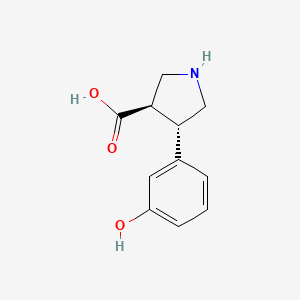
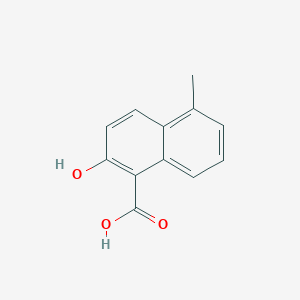
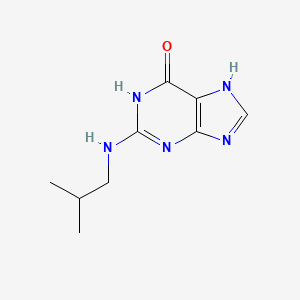
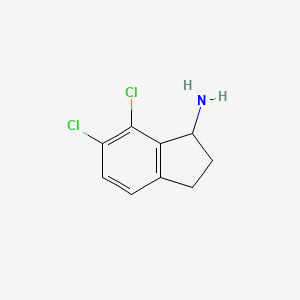
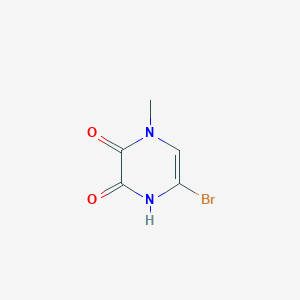
![3-Azaspiro[5.5]undecan-3-amine hydrochloride](/img/structure/B11897521.png)

